molecular formula C11H9N5O B12903965 5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-02-0

5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12903965
CAS No.: 91322-02-0
M. Wt: 227.22 g/mol
InChI Key: HUTPWGNIBKPMPH-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxy group at the 5-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and bases like triethylamine. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the phenyl group at the 3-position enhances its biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

91322-02-0

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

5-methoxy-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5O/c1-17-11-12-7-9-10(13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HUTPWGNIBKPMPH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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